3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide
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Overview
Description
3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a combination of imidazole, benzamide, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol derivative.
Attachment of the Benzamide Moiety: This can be done through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Incorporation of the Furan Ring: This step involves the reaction of the intermediate with a furan derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Material Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imidazole ring allows for potential coordination with metal ions, while the sulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound shares structural similarities with the presence of a furan ring and a chlorophenyl group.
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety are structurally related and have similar biological activities.
Properties
IUPAC Name |
3-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c25-21-9-2-1-5-18(21)14-27-22(30)16-33-24-26-10-11-29(24)19-7-3-6-17(13-19)23(31)28-15-20-8-4-12-32-20/h1-13H,14-16H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTRDLXUAJDLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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